2-Chlorothiazol-5-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

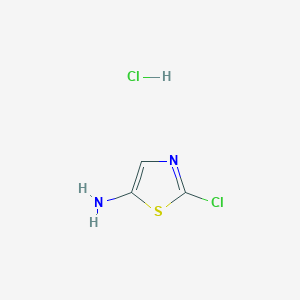

2-Chlorothiazol-5-amine hydrochloride is a chemical compound with the molecular formula C3H3ClN2S · HCl. It is also known as (5-Chlorothiazol-2-yl)amine hydrochloride. This compound is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. It is commonly used as a starting reagent in the synthesis of various biologically active thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorothiazol-5-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-aminothiazole with thionyl chloride, which introduces the chlorine atom at the 5-position of the thiazole ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of automated reactors and precise temperature control to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-Chlorothiazol-5-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can lead to the formation of thiazolidines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted thiazoles.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include thiazolidines.

Scientific Research Applications

2-Chlorothiazol-5-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex thiazole derivatives.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.

Industry: The compound is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Chlorothiazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or antagonist by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-5-chlorothiazole

- 2-Amino-4,5-dimethylthiazole

- 2-Amino-5-methylthiazole

- 2-Amino-5-iodopyrimidine

Uniqueness

2-Chlorothiazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position and the amino group at the 2-position allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various biologically active compounds .

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of 2-chlorothiazol-5-amine hydrochloride in heterocyclic chemistry?

This compound serves as a key precursor for synthesizing biologically active thiazole derivatives, such as 2-chloro-6-methylimidazo[2,1-b]thiazole. Its chlorothiazole core enables nucleophilic substitution reactions, where the chlorine atom is replaced by amines, alcohols, or other nucleophiles to generate functionalized heterocycles . For example, coupling with methyl groups or aryl halides under palladium catalysis can yield pharmacologically relevant scaffolds.

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and sensitive to oxidizing agents. Store it in a sealed container under dry, cool conditions (ambient or refrigerated). Prior to use, dry the compound in a vacuum desiccator to remove absorbed moisture. Always work in an inert atmosphere (e.g., nitrogen) for moisture-sensitive reactions .

Q. What solvents are compatible with this compound?

It is soluble in polar solvents like water, DMF, and DMSO. For reactions requiring anhydrous conditions, DMF or DMSO should be dried over molecular sieves. Avoid halogenated solvents (e.g., dichloromethane) if nucleophilic substitution is unintended .

Q. How can researchers confirm the purity and structure of this compound?

Use a combination of:

- Melting point analysis : Expected range 168–172°C .

- NMR spectroscopy : The thiazole proton (C4-H) appears as a singlet near δ 7.2–7.5 ppm in DMSO-d₆.

- Mass spectrometry : Molecular ion peak at m/z 171.04 (M+H⁺) .

Advanced Research Questions

Q. What strategies optimize substitution reactions at the 5-chloro position of the thiazole ring?

- Base selection : Use NaH or K₂CO₃ in DMF to deprotonate nucleophiles (e.g., amines) and enhance reactivity .

- Catalysis : Pd(PPh₃)₄ or CuI can mediate coupling with arylboronic acids or alkynes.

- Temperature control : Reactions typically proceed at 60–80°C for 12–24 hours. Monitor progress via TLC (eluent: ethyl acetate/hexane, 1:1) .

Q. How do electronic effects influence the reactivity of this compound?

The electron-withdrawing chlorine atom at C5 activates the thiazole ring for electrophilic substitution at C4. However, steric hindrance from the amine group at C2 directs nucleophilic attacks preferentially to C5. Computational studies (DFT) can predict regioselectivity in cross-coupling reactions .

Q. What analytical methods resolve contradictions in reaction yields reported for thiazole derivatives?

- HPLC-MS : Identify byproducts (e.g., dimerization or oxidation products).

- Kinetic studies : Vary reaction parameters (temperature, solvent, catalyst loading) to isolate rate-limiting steps.

- X-ray crystallography : Confirm unexpected regiochemistry in crystalline products .

Q. How can researchers design analogs to improve the bioactivity of thiazole-based compounds?

- Structure-activity relationship (SAR) : Replace chlorine with fluoro, methyl, or nitro groups to modulate lipophilicity and electronic properties.

- Hybrid scaffolds : Fuse the thiazole ring with benzimidazole or oxadiazole moieties for enhanced binding affinity (e.g., see 7-chloro-5-nitro-1,3-benzoxazol-2-amine for inspiration) .

Q. Methodological Tables

Table 1: Reaction Conditions for Substitution at C5

| Nucleophile | Solvent | Base/Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methylamine | DMF | K₂CO₃ | 80 | 72 | |

| Phenylboronic acid | DMSO | Pd(PPh₃)₄ | 100 | 65 |

Table 2: Common Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Dimerized thiazole | Excess base or prolonged heating | Use lower temp (50°C), shorter reaction time |

| Oxidized sulfoxide | Exposure to air/moisture | Conduct reactions under N₂ atmosphere |

Properties

Molecular Formula |

C3H4Cl2N2S |

|---|---|

Molecular Weight |

171.05 g/mol |

IUPAC Name |

2-chloro-1,3-thiazol-5-amine;hydrochloride |

InChI |

InChI=1S/C3H3ClN2S.ClH/c4-3-6-1-2(5)7-3;/h1H,5H2;1H |

InChI Key |

MSRHGEZMZDZTSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)Cl)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.